N-(2,3-dimethylphenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide
Overview
Description
N-(2,3-dimethylphenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in a variety of areas, including cancer treatment and drug development. In
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cell growth and proliferation. This compound may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In one study, this compound was found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It was also found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dimethylphenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide in lab experiments is its potential as a cancer treatment and drug development candidate. This compound has shown promise in inhibiting the growth of cancer cells and inducing apoptosis. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for the study of N-(2,3-dimethylphenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide. One area of research could be to further investigate the mechanism of action of this compound and its potential as a cancer treatment and drug development candidate. Another area of research could be to explore the safety and efficacy of this compound in humans. Additionally, this compound could be studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide has been studied for its potential applications in cancer treatment and drug development. In one study, this compound was shown to inhibit the growth of cancer cells in vitro and in vivo. It was also found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been investigated as a potential drug candidate for the treatment of Alzheimer's disease.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1-phenylethylamino)-2-sulfanylideneacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-12-8-7-11-16(13(12)2)20-17(21)18(22)19-14(3)15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKLCMUWJBMUEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=S)NC(C)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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